molecular formula C17H19NO3 B4630914 4-methoxy-N-(4-methoxybenzyl)-3-methylbenzamide

4-methoxy-N-(4-methoxybenzyl)-3-methylbenzamide

Cat. No.: B4630914
M. Wt: 285.34 g/mol
InChI Key: YVZSJUMNXNIFEN-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methoxybenzyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.13649347 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Oxidation

Selective photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes has been studied for their potential applications in organic synthesis. This reaction proceeds at high conversion and selectivity on a titanium dioxide (TiO2) photocatalyst under an oxygen atmosphere and is facilitated by both UV-light and visible light irradiation. The process involves the formation of a surface complex on the TiO2 surface, which plays a crucial role in the selective photocatalytic oxidation mechanism (Higashimoto et al., 2009).

Deprotection Strategies in Organic Synthesis

The deprotection of 4-methoxybenzyl (MPM) protecting groups for hydroxy functions using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in specific conditions has been documented. This method allows for the selective removal of MPM groups without affecting several other protecting and functional groups, demonstrating its utility in synthetic organic chemistry (Horita et al., 1986).

Anticonvulsant Activity

Research into benzamide derivatives, including those with structures similar to 4-methoxy-N-(4-methoxybenzyl)-3-methylbenzamide, has revealed anticonvulsant properties. Specifically, a study found that certain 4-aminobenzamides exhibited significant anticonvulsant effects in mice models, suggesting the potential for these compounds in the development of new antiepileptic drugs (Clark et al., 1984).

Antibacterial Properties

The synthesis and characterization of derivatives of 3-methoxybenzamide, a structurally related compound, have led to potent antistaphylococcal compounds with improved pharmaceutical properties. This highlights the potential application of such compounds in creating effective antibacterial agents (Haydon et al., 2010).

Cell Division Protein FtsZ Inhibition

A study on the lethal effect of 3-methoxybenzamide, another related compound, demonstrated its ability to inhibit the cell division protein FtsZ in Bacillus subtilis. This inhibition leads to filamentation and eventually lysis of cells, suggesting the importance of benzamide derivatives in studying bacterial cell division and potential antibiotic development (Ohashi et al., 1999).

Properties

IUPAC Name

4-methoxy-N-[(4-methoxyphenyl)methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-10-14(6-9-16(12)21-3)17(19)18-11-13-4-7-15(20-2)8-5-13/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZSJUMNXNIFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.